molecular formula C9H12ClNO2S B3114036 Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride CAS No. 1992989-11-3

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride

Cat. No.: B3114036
CAS No.: 1992989-11-3
M. Wt: 233.72
InChI Key: XTFUQNZBEFAKHW-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . This compound is a hydrochloride salt of methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate, which is a derivative of thieno[3,2-c]pyridine. It is a solid, typically white or off-white crystalline powder, and is soluble in water.

Mechanism of Action

Target of Action

It is known that this compound is an intermediate of clopidogrel and prasugrel , which are antiplatelet medications. They inhibit platelet aggregation by blocking the P2Y12 receptor on platelets, thereby preventing blood clot formation.

Result of Action

Derivatives of the tetrahydrothieno pyridine class have been evaluated for their antifungal and antibacterial activities .

Action Environment

It is recommended to store the compound in an inert atmosphere at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with ethanol in the presence of a catalyst under controlled conditions. The reaction typically requires heating and may involve the use of acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or potassium permanganate under acidic conditions.

  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: May yield carboxylic acids or ketones .

  • Reduction: Can produce amines or alcohols .

  • Substitution: Results in the formation of substituted derivatives of the original compound.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Thieno[3,2-c]pyridine derivatives

  • Other thieno[3,2-c]pyridine-based compounds

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8;/h4,10H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFUQNZBEFAKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1992989-11-3
Record name methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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